Caerulein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Toxicology Research

Specific Scientific Field: Toxicology Research

Summary of the Application: Caerulein is used in the Amazonian ritual called Kambô, where the defensive secretion of the Phyllomedusa bicolor frog, which contains a range of biologically active linear peptides including Caerulein, is applied to superficial burns made on the skin of human participants .

Methods of Application or Experimental Procedures: The secretion is applied to small epidermal burn wounds, a standard practice in both traditional Amazonian Indigenous and Western neoshamanic Kambô practice .

Results or Outcomes: The secretion induces a short purgative experience that is extensively reported by participants to leave them with positive physical, emotional, and spiritual after-effects . Various peptides identified in the secretion exert analgesic, vascular, and gastric effects in vivo, and antimicrobial and anti-cancer effects, among others, in vitro .

Application in Gastrointestinal and Hepatic Pharmacology

Specific Scientific Field: Gastrointestinal and Hepatic Pharmacology

Summary of the Application: Caerulein is used in the study of Chronic Pancreatitis (CP), a persistent and progressive inflammatory disease .

Methods of Application or Experimental Procedures: Caerulein is used to induce Chronic Pancreatitis in a murine model for the study .

Results or Outcomes: Application of a p53 inhibitor effectively ameliorated caerulein-induced Acute Pancreatitis in PRSS1 transgenic mice, while a p53 activator promoted the progression of Acute Pancreatitis . P53, which was activated by the ER Stress pathway, promoted the progression of Acute Pancreatitis in mice expressing PRSS1 by inducing acinar cell apoptosis .

Application in Pharmacology Research

Specific Scientific Field: Pharmacology Research

Summary of the Application: Caerulein is used in the study of Chronic Pancreatitis (CP), a persistent and progressive inflammatory disease . Puerarin, the most important flavonoid active component in Chinese herb Radix Puerariae, has shown anti-fibrotic effect in various fibrous diseases . The impact and molecular mechanism of puerarin on CP and pancreatic fibrosis were investigated .

Methods of Application or Experimental Procedures: Caerulein is used to induce Chronic Pancreatitis in a murine model for the study . The effect of puerarin on CP and pancreatic fibrosis was systematically investigated in vivo and in vitro .

Results or Outcomes: Puerarin notably ameliorated pancreatic atrophy, inflammation, and fibrosis in a model of caerulein-induced murine CP . Puerarin could inhibit the phosphorylation levels of MAPK family proteins (JNK1/2, ERK1/2, and p38 MAPK) to a certain extent . Puerarin exerted a marked inhibition on the proliferation, migration, and activation of Pancreatic Stellate Cells (PSCs) .

Application in Acute Pancreatitis Research

Specific Scientific Field: Acute Pancreatitis Research

Summary of the Application: Caerulein is used in the study of Acute Pancreatitis . The study investigated the effect of pre-inhalation of hydrogen-rich gases on caerulein-induced mouse acute pancreatitis .

Methods of Application or Experimental Procedures: Caerulein is used to induce Acute Pancreatitis in a murine model for the study . The effect of pre-inhalation of hydrogen-rich gases on caerulein-induced mouse acute pancreatitis was investigated .

Results or Outcomes: Pre-inhalation of hydrogen-rich gases protected against caerulein-induced mouse acute pancreatitis while enhancing the pancreatic Hsp60 protein expression .

Application in Pancreatic Carcinogenesis Research

Specific Scientific Field: Pancreatic Carcinogenesis Research

Summary of the Application: Caerulein is used in the study of inflammation-related pancreatic carcinogenesis . The pancreas was orthotopically treated with dimethylbenzanthracene (DMBA) combined with caerulein in wild-type C57BL/6 J mice to induce inflammation-related pancreatic carcinogenesis .

Methods of Application or Experimental Procedures: The pancreas was orthotopically treated with dimethylbenzanthracene (DMBA) combined with caerulein in wild-type C57BL/6 J mice .

Results or Outcomes: This study compensated for the research limitations associated with analyzing clinical specimens of late-stage Pancreatic Ductal Adenocarcinoma (PDAC) .

Application in Acute Pancreatitis Research

Summary of the Application: Caerulein is used in the study of Acute Pancreatitis . It has a very similar amino acid sequence to Cholecystokinin (CCK), but compared to the CCK, caerulein is a decapeptide that has methionine substituted to threonine and two additional N-terminal residues .

Methods of Application or Experimental Procedures: Both peptides show almost the same potency in vitro, but caerulein is more potent to induce Acute Pancreatitis in vivo .

Results or Outcomes: This study enhanced our current understanding of the pathogenesis of acute pancreatitis and highlighted the instrumental role of animal models in translational research for developing novel therapies .

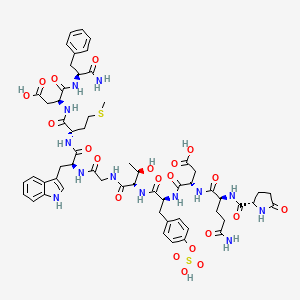

Caerulein, also known as ceruletide, is a decapeptide derived from the skin of the Australian green tree frog (Litoria caerulea). Its amino acid sequence is Pglu-Gln-Asp-Tyr[SO₃H]-Thr-Gly-Trp-Met-Asp-Phe-NH₂. This compound exhibits significant biological activity, particularly in stimulating gastrointestinal smooth muscle contraction and enhancing pancreatic and gastric secretions. The structure of caerulein includes a sulfated tyrosine and a blocked amino terminal with pyroglutamine, which contributes to its stability and reduces susceptibility to enzymatic degradation compared to similar peptides like cholecystokinin (CCK) .

Caerulein acts primarily through its interaction with CCK receptors (CCK1 and CCK2), initiating a cascade of cellular responses. Upon binding, it stimulates the release of digestive enzymes from pancreatic acinar cells, enhances gallbladder contraction, and promotes gastric secretions. The compound's action can lead to increased intracellular calcium levels, which are crucial for enzyme secretion . Additionally, high concentrations of caerulein can induce oxidative stress by activating NADPH oxidase, leading to the production of reactive oxygen species (ROS) .

Caerulein is known for its potent biological effects, including:

- Stimulation of Digestive Secretions: It enhances the secretion of pancreatic enzymes (e.g., amylase) and bile, mimicking the action of CCK .

- Smooth Muscle Contraction: The peptide induces contractions in gastrointestinal smooth muscles, facilitating digestion .

- Induction of Pancreatitis: In experimental models, caerulein is used to induce pancreatitis by causing dysregulation in enzyme production and promoting inflammation .

Caerulein can be synthesized through various chemical methods. Common approaches include:

- Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, providing high purity and yield.

- Recombinant DNA Technology: Utilizing genetically modified organisms to produce caerulein precursors that can be further processed into the active peptide.

- Extraction from Natural Sources: Obtaining caerulein from the skin secretions of Litoria caerulea, although this method is less common due to ethical and sustainability concerns .

Caerulein has several applications in both research and clinical settings:

- Experimental Models: It is widely used to induce pancreatitis in animal models for studying pancreatic diseases .

- Diagnostic Aid: Caerulein can help assess pancreatic function by stimulating enzyme secretion during diagnostic tests.

- Pharmacological Research: Investigated for its potential therapeutic effects in gastrointestinal disorders due to its ability to stimulate digestive functions .

Research has demonstrated that caerulein interacts with various signaling pathways:

- Nuclear Factor kappa B Activation: Caerulein induces NF-κB activation via ROS production, contributing to inflammation in pancreatic acinar cells .

- Janus Kinase/Signal Transducer Pathway: Studies indicate involvement in inflammatory signaling pathways that mediate cellular responses during pancreatitis .

- Comparative Potency with Cholecystokinin: While similar in function, caerulein may exhibit different potencies in various biological contexts compared to CCK .

Caerulein shares structural and functional similarities with several other peptides. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Cholecystokinin | High | Stimulates enzyme secretion | Natural hormone; broader physiological roles |

| Gastrin | Moderate | Stimulates gastric acid secretion | Primarily acts on gastric mucosa |

| Secretin | Low | Stimulates bicarbonate secretion | Primarily targets pancreatic ductal cells |

| Neurotensin | Moderate | Modulates pain perception and gastrointestinal motility | Involves neurogenic pathways |

Caerulein's unique characteristics include its blocked amino terminal and sulfated tyrosine, which enhance its stability and biological activity compared to these similar compounds .

Caerulein is a biologically active decapeptide originally isolated from the skin secretions of the Australian tree frog Hyla caerulea (now classified as Litoria caerulea) [1] [2]. The peptide consists of ten amino acid residues arranged in the following sequence: pyroglutamic acid-glutamine-aspartic acid-tyrosine-threonine-glycine-tryptophan-methionine-aspartic acid-phenylalanine [1] [2] [3]. This sequence can be represented using standard nomenclature as Pyr-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ [3] [4].

The molecular formula of sulfated caerulein is C₅₈H₇₃N₁₃O₂₁S₂ with a molecular weight of 1352.4 g/mol [2] [5] [6]. The peptide undergoes several critical post-translational modifications that are essential for its biological activity and structural integrity [1] [4] [7].

The N-terminus of caerulein features a pyroglutamic acid residue formed through cyclization of the initial glutamic acid [1] [7]. This modification creates a lactam ring structure that provides significant protection against aminopeptidase-mediated degradation [7]. Pyroglutamic acid (also known as pyroglutamate) represents a unique structural feature where the free amino group of glutamic acid cyclizes with the carboxyl group to form a five-membered ring [7] [8].

At the C-terminus, caerulein contains an amidated phenylalanine residue [1] [2] [4]. This C-terminal amidation is a common post-translational modification that enhances peptide stability and biological activity [9]. The amidation process converts the terminal carboxyl group to an amide group, which significantly impacts the peptide's interaction with receptors and biological membranes [9].

The peptide also contains a methionine residue at position 8 within the sequence [1] [2]. This methionine contributes to the structural similarity between caerulein and cholecystokinin octapeptide, with the exception that caerulein contains threonine at position 5 where cholecystokinin contains methionine [7]. The presence of methionine provides specific structural characteristics that influence the peptide's conformational properties and receptor binding capabilities [10].

Critical Role of Tyrosine Sulfation in Bioactivity

The most critical post-translational modification in caerulein is the sulfation of the tyrosine residue at position 4 from the N-terminus [1] [2] [11] [12]. This tyrosine sulfation involves the addition of a sulfonate group (SO₃H) to the hydroxyl group of the tyrosine side chain, catalyzed by tyrosylprotein sulfotransferase enzymes [13] [14]. The sulfated tyrosine residue is essential for the full biological activity of caerulein and represents a key determinant of its pharmacological properties [12] [15] [16].

Tyrosine sulfation is a widespread post-translational modification occurring in secretory and membrane proteins transported through the Golgi apparatus [11] [17]. This modification is particularly prevalent in peptide hormones and neuropeptides, where it plays crucial roles in protein-protein interactions and receptor binding [13] [12]. Research indicates that approximately 1% of all tyrosine residues in metazoan proteins undergo sulfation, with one out of three secreted proteins containing at least one sulfotyrosine residue [13].

The sulfate ester bond in caerulein exhibits acid-labile properties, meaning it can undergo hydrolysis under strong acidic conditions [11]. However, studies examining the stability of tyrosine sulfate using caerulein as a model compound have demonstrated that only marginal hydrolysis occurs in trifluoroacetic acid at room temperature or below [11]. This relative stability under mildly acidic conditions is important for maintaining the peptide's integrity during purification and analysis procedures [11].

The sulfation state of the tyrosine residue dramatically affects caerulein's binding affinity for cholecystokinin receptors [15] [16]. Studies comparing sulfated and desulfated forms of cholecystokinin-related peptides, including caerulein, have revealed that sulfation increases the affinity for both gastrin and cholecystokinin receptors [16]. The cholecystokinin receptor system is particularly sensitive to both the presence and exact position of the sulfate moiety [16].

Experimental evidence demonstrates that the sulfated tyrosine residue is of critical importance for binding to pancreatic cholecystokinin receptors [15]. When the tyrosine residue is either deleted or desulfated, the binding affinity decreases remarkably for pancreatic receptors but shows less dramatic reduction for brain receptors [15]. This differential effect suggests tissue-specific receptor requirements and highlights the importance of the sulfate group for peripheral biological functions [15].

Comparative Analysis of Sulfated vs. Desulfated Caerulein Isoforms

The comparison between sulfated and desulfated caerulein isoforms provides critical insights into the functional importance of tyrosine sulfation [18] [21]. Desulfated caerulein, with the molecular formula C₅₈H₇₃N₁₃O₁₈S and molecular weight of 1272.3 g/mol, differs from its sulfated counterpart by the absence of the sulfate group, resulting in a mass difference of 80.1 daltons [18] [21] [22].

The biological activity profiles of these two isoforms show significant differences across multiple parameters [21]. Desulfated caerulein exhibits markedly reduced smooth muscle contractile activity compared to the sulfated form [21]. This reduction in smooth muscle activity correlates with altered receptor binding characteristics and reduced potency in stimulating digestive secretions .

Receptor binding studies reveal distinct selectivity patterns between the two isoforms [15]. While sulfated caerulein demonstrates equal affinity for both cholecystokinin receptor A and receptor B subtypes, desulfated caerulein shows preferential binding to cholecystokinin receptor B with significantly reduced affinity for receptor A [15]. This altered receptor selectivity suggests that the sulfate group is particularly crucial for cholecystokinin receptor A recognition and binding [15] [16].

The functional consequences of desulfation extend to pancreatic and gastric secretory responses [21]. Desulfated caerulein stimulates lipase secretion and inhibits gastric acid secretion, contrasting with the potent pancreatic stimulation and strong gastric acid inhibition characteristic of sulfated caerulein [21]. These functional differences demonstrate that tyrosine sulfation not only affects receptor binding but also influences downstream signaling pathways and physiological responses [12] [21].

Studies examining the interaction of caerulein analogs with cholecystokinin receptors have classified peptides into distinct groups based on their structural modifications [15]. Type A peptides, which include sulfated caerulein and analogs retaining the sulfated tyrosine residue and C-terminal amide group, maintain potency comparable to native caerulein [15]. In contrast, Type B peptides, where the sulfated tyrosine is either deleted or desulfated, show dramatically decreased affinities for pancreatic receptors while exhibiting less pronounced effects on brain receptors [15].

The differential stability profiles of sulfated versus desulfated caerulein also merit consideration [11] [22]. While sulfated caerulein contains an acid-labile sulfate ester that can undergo hydrolysis under harsh acidic conditions, desulfated caerulein exhibits greater stability in acidic environments [11] [22]. This stability difference has implications for peptide handling, storage, and analytical procedures [11].

Research utilizing both sulfated and desulfated caerulein has provided valuable insights into cholecystokinin receptor subtypes and their physiological roles [23]. The contrasting receptor binding profiles and biological activities of these isoforms have enabled researchers to differentiate between effects mediated by different cholecystokinin receptor subtypes and to investigate specific pathways involved in pancreatic and digestive functions [23].

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis has emerged as the predominant methodology for the chemical synthesis of caerulein, offering significant advantages over solution-phase approaches. The decapeptide structure of caerulein, with its sequence pyroglutamyl-glutaminyl-aspartyl-tyrosyl(sulfated)-threonyl-glycyl-tryptophanyl-methionyl-aspartyl-phenylalaninamide, presents unique synthetic challenges that require specialized solid-phase strategies1.

Fluorenylmethyloxycarbonyl/tert-Butyl Strategy

The modern fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) protection strategy represents the most widely adopted approach for caerulein synthesis. This methodology employs base-labile Fmoc groups for temporary alpha-amino protection and acid-labile tert-butyl-based groups for permanent side-chain protection2. The synthesis proceeds through iterative cycles of deprotection, washing, coupling, and washing, with each amino acid addition requiring careful optimization to prevent aggregation and ensure complete coupling [4].

The Fmoc/tBu strategy offers several advantages for caerulein synthesis, including milder cleavage conditions that preserve the acid-labile sulfate ester, reduced racemization potential, and compatibility with automated synthesizers5. However, the synthesis faces challenges related to the formation of β-sheet aggregates during chain elongation, particularly when incorporating hydrophobic residues such as tryptophan and phenylalanine6.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation has significantly enhanced the efficiency of caerulein synthesis by reducing reaction times and improving coupling yields. The application of controlled microwave heating accelerates both deprotection and coupling reactions, typically reducing synthesis times from days to hours2. Temperature-controlled microwave protocols have proven particularly effective for incorporating difficult amino acid residues such as the sulfated tyrosine derivative.

The optimization of microwave-assisted synthesis requires careful consideration of temperature profiles, with typical coupling reactions conducted at 75-80°C for 10-20 minutes, while deprotection reactions proceed at 60-70°C for 3-5 minutes [5]. These conditions have resulted in improved crude peptide purities and reduced formation of deletion sequences compared to conventional room-temperature synthesis.

Continuous Flow Synthesis

Flow chemistry approaches have been successfully applied to caerulein synthesis, offering advantages in terms of reproducibility and process monitoring. Continuous flow solid-phase peptide synthesis employs packed columns containing functionalized resins, with reagents and solvents delivered via automated pumping systems [2]. This methodology requires resins capable of withstanding pressure while maintaining constant volume across different solvents.

The implementation of continuous flow synthesis for caerulein has demonstrated improved control over reaction stoichiometry and reduced exposure to degradative conditions. Real-time monitoring of coupling completeness through ultraviolet detection of Fmoc chromophore release enables automated adjustment of reaction parameters to ensure complete conversions [2].

Specialized Resin Systems

The synthesis of caerulein requires careful selection of solid support systems to accommodate the peptide's challenging sequence characteristics. Polyethylene glycol-based resins such as TentaGel and ChemMatrix have proven particularly effective due to their superior solvation properties and reduced aggregation tendency4. These resins provide enhanced accessibility to growing peptide chains and improved diffusion of reagents and by-products.

Linker selection plays a critical role in caerulein synthesis, with acid-labile linkers such as Wang resin commonly employed for C-terminal amide formation. The cleavage conditions must be carefully optimized to simultaneously remove side-chain protecting groups while preserving the sulfate ester modification [8].

Radiolabeling Techniques for Metabolic Studies

Radiolabeling of caerulein has proven essential for understanding its pharmacokinetics, receptor binding characteristics, and metabolic fate. Multiple isotopic labeling strategies have been developed, each offering distinct advantages for specific research applications9 [11].

Iodine-125 Labeling Methodologies

Iodine-125 labeling represents the most extensively employed radiolabeling approach for caerulein, utilizing several distinct methodological strategies. The Bolton-Hunter reagent method involves conjugation of 125I-labeled 3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester to the N-terminal amino group of caerulein9. This approach yields specific activities of 1500-2200 Ci/mmol and provides stable radiotracer preparations suitable for receptor binding studies [12].

The chloramine-T method offers an alternative direct iodination approach, involving oxidative iodination of tyrosine residues under controlled conditions. However, this method requires careful optimization to prevent oxidative damage to the peptide backbone and to maintain the integrity of the sulfated tyrosine residue [13]. Reaction conditions typically employ chloramine-T concentrations of 10-50 μg in phosphate buffer at pH 7.4 for 30-60 seconds at ambient temperature.

The Iodogen method provides a gentler alternative, utilizing immobilized oxidizing agent to minimize peptide exposure to harsh oxidative conditions. This approach has demonstrated superior preservation of biological activity while achieving specific activities comparable to other iodination methods [13].

Tritium Labeling Strategies

Tritium labeling of caerulein enables long-term metabolic studies due to the 12.3-year half-life of tritium. Several strategic approaches have been developed for tritium incorporation, including catalytic tritiation of aromatic residues and reductive methylation of amino groups10. The catalytic tritiation method employs palladium-catalyzed exchange reactions to incorporate tritium into the aromatic rings of tryptophan and phenylalanine residues.

Reductive methylation strategies utilize sodium cyanoborohydride-mediated reduction of Schiff base intermediates formed between peptide amino groups and tritiated formaldehyde. This approach typically achieves specific activities of 20-80 Ci/mmol while preserving biological activity [10]. The mild reaction conditions are particularly suitable for maintaining the integrity of the sulfated tyrosine modification.

Sulfur-35 Radiolabeling

Sulfur-35 labeling offers unique advantages for studying the metabolic fate of the sulfated tyrosine residue in caerulein. The incorporation of 35S into the sulfate moiety provides direct information about sulfation metabolism and de-sulfation processes15. The synthesis of 35S-labeled caerulein involves treatment of desulfated caerulein with pyridine-N-sulfonate-35S under controlled conditions.

The radiosulfation reaction requires careful optimization to achieve selective sulfation of the tyrosine residue while preventing non-specific labeling. Typical reaction conditions employ a five-fold excess of pyridine-N-sulfonate-35S in anhydrous pyridine at 60°C for 2-4 hours [15]. The resulting 35S-labeled caerulein demonstrates specific activities of 1000-1600 Ci/mmol and retains full biological activity as measured by guinea pig gallbladder contraction assays [15].

Carbon-14 and Fluorine-18 Labeling

Carbon-14 labeling strategies for caerulein focus on incorporation of the isotope into metabolically stable positions to enable long-term tracking studies. Methylation reactions using 14C-methyl iodide target amino acid side chains, particularly the methionine residue [11]. These approaches achieve specific activities of 50-60 Ci/mmol and provide radiotracers suitable for extended metabolic investigations.

Fluorine-18 labeling has emerged as a valuable approach for positron emission tomography studies of caerulein biodistribution and receptor occupancy. The incorporation of 18F requires the use of prosthetic groups due to the short half-life (109.8 minutes) and the lack of fluorine in the native peptide structure [17]. These studies have provided unprecedented insights into the real-time pharmacokinetics of caerulein in experimental models of pancreatitis.

Structure-Activity Relationship Studies of Synthetic Analogs

Comprehensive structure-activity relationship investigations have elucidated the molecular determinants of caerulein's biological activity through systematic modification of individual amino acid residues and functional groups18 [20]. These studies have provided fundamental insights into receptor binding requirements and have guided the development of modified analogs with altered pharmacological properties.

C-Terminal Region Modifications

Structure-activity relationship studies have definitively established that the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) represents the minimal pharmacophore required for cholecystokinin receptor binding and biological activity19. Synthetic analogs containing only this tetrapeptide sequence retain 20-25% of the binding affinity of native caerulein for both CCK1 and CCK2 receptors, demonstrating the critical importance of this region [18].

Modifications of the C-terminal phenylalanine residue have revealed strict structural requirements for receptor recognition. Replacement with other aromatic amino acids such as tyrosine or tryptophan results in significant reductions in binding affinity, while substitution with aliphatic residues completely abolishes biological activity [19]. The C-terminal amidation proves essential, as the corresponding carboxylic acid analog demonstrates only 8% of native caerulein's biological activity [20].

Systematic substitution studies of the methionine residue at position 8 have shown moderate tolerance for structural modifications. The [Met8]caerulein analog, containing methionine substitution at the C-terminus, retains 80-85% of native caerulein's binding affinity for both receptor subtypes [21]. However, oxidation of methionine to methionine sulfoxide results in substantial loss of biological activity, highlighting the importance of the sulfur atom's oxidation state.

Tyrosine Sulfation Requirements

The sulfated tyrosine residue at position 4 from the C-terminus represents the most critical modification for caerulein's biological activity. Desulfated caerulein analogs demonstrate dramatic reductions in receptor binding affinity, retaining only 15% affinity for CCK1 receptors and 35% affinity for CCK2 receptors compared to the native peptide18. This modification translates to an even more severe reduction in biological activity, with desulfated analogs showing only 12% of native caerulein's functional potency [22].

Phosphorylation studies using synthetic analogs containing phosphotyrosine instead of sulfotyrosine have provided insights into the specific requirements for anionic substitution. Phosphotyrosine-containing analogs retain 30-45% of native caerulein's binding affinity, suggesting that the negative charge is important but that the specific geometry and chemical properties of the sulfate group contribute significantly to optimal receptor recognition [8].

The acid stability of the sulfate ester has been extensively characterized, revealing that caerulein demonstrates greater stability under mildly acidic conditions than previously assumed. The sulfate ester remains stable in trifluoroacetic acid solutions at room temperature, with significant hydrolysis occurring only at elevated temperatures or extended exposure times [23]. This stability has important implications for synthesis and purification strategies.

N-Terminal Region Contributions

Systematic deletion studies of N-terminal residues have revealed the progressive importance of these amino acids for full biological activity. The pentapeptide fragment (residues 6-10) retains only 5% of native caerulein's biological activity, while the hexapeptide (residues 5-10) demonstrates 15% activity [19]. These findings indicate that while the C-terminal region provides the core binding determinants, the N-terminal residues contribute significantly to high-affinity receptor recognition.

The pyroglutamate residue at the N-terminus serves multiple functions beyond simple chain termination. This cyclic amino acid protects the peptide from aminopeptidase degradation and contributes to the overall conformational stability of the molecule1. Analogs lacking the pyroglutamate modification demonstrate reduced biological activity and increased susceptibility to enzymatic degradation in biological systems.

The glutamine residue at position 2 has been shown to participate in secondary structural elements that influence receptor binding. Substitution with other amide-containing residues such as asparagine results in modest reductions in binding affinity, while replacement with non-amide residues causes more substantial decreases in biological activity [19].

Receptor Subtype Selectivity

Comparative binding studies using synthetic caerulein analogs have revealed differential requirements for CCK1 and CCK2 receptor recognition. The sulfated tyrosine residue demonstrates greater importance for CCK1 receptor binding, with desulfated analogs showing more severe reductions in CCK1 compared to CCK2 affinity [18]. This selectivity profile suggests that CCK1 receptors have more stringent requirements for the anionic sulfate group.

C-terminal modifications display opposite selectivity patterns, with truncated analogs generally demonstrating better preservation of CCK2 compared to CCK1 binding affinity. The minimal tetrapeptide fragment shows 45% retention of CCK2 binding compared to only 25% retention of CCK1 binding, indicating that CCK2 receptors are more tolerant of N-terminal deletions [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.9

Appearance

Storage

UNII

Sequence

Drug Indication

Pharmacology

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CC - Tests for bile duct patency

V04CC04 - Ceruletide

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cholecystokinin

CCKAR [HSA:886] [KO:K04194]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Dates

2: Yuan J, Hasdemir B, Tan T, Chheda C, Rivier J, Pandol SJ, Bhargava A. Protective effects of urocortin 2 against caerulein-induced acute pancreatitis. PLoS One. 2019 May 17;14(5):e0217065. doi: 10.1371/journal.pone.0217065. eCollection 2019. PubMed PMID: 31100090; PubMed Central PMCID: PMC6524941.

3: Amiti, Tamizhselvi R, Manickam V. Menadione (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice. Pancreatology. 2019 Mar;19(2):266-273. doi: 10.1016/j.pan.2019.01.012. Epub 2019 Jan 18. PubMed PMID: 30685119.

4: Vojdani Z, Bagheri J, Talaei-Khozani T, Azarpira N, Salmannjad M, Farrokhi A. Fetal microchimerism in mouse caerulein-induced pancreatitis model. Iran J Basic Med Sci. 2018 Sep;21(9):889-895. doi: 10.22038/IJBMS.2018.26976.6595. PubMed PMID: 30524688; PubMed Central PMCID: PMC6272076.

5: Ozer Cakir O, Findik S. Diclofenac Sodium Treatment Ameliorates Extrapancreatic Organ Injuries in a Murine Model of Acute Pancreatitis Induced by Caerulein. Gastroenterol Res Pract. 2018 Oct 31;2018:9829208. doi: 10.1155/2018/9829208. eCollection 2018. PubMed PMID: 30515205; PubMed Central PMCID: PMC6234455.

6: Zhao D, Ge H, Ma B, Xue D, Zhang W, Li Z, Sun H. The interaction between ANXA2 and lncRNA Fendrr promotes cell apoptosis in caerulein-induced acute pancreatitis. J Cell Biochem. 2018 Nov 26. doi: 10.1002/jcb.28097. [Epub ahead of print] PubMed PMID: 30474876.

7: Ren Z, Li H, Zhang M, Zhao Y, Fang X, Li X, Chen W, Zhang H, Wang Y, Pan LL, Sun J. A Novel Derivative of the Natural Product Danshensu Suppresses Inflammatory Responses to Alleviate Caerulein-Induced Acute Pancreatitis. Front Immunol. 2018 Oct 30;9:2513. doi: 10.3389/fimmu.2018.02513. eCollection 2018. PubMed PMID: 30425719; PubMed Central PMCID: PMC6218618.

8: Quan S, Principe DR, Dean AE, Park SH, Grippo PJ, Gius D, Horikoshi N. Loss of Sirt2 increases and prolongs a caerulein-induced pancreatitis permissive phenotype and induces spontaneous oncogenic Kras mutations in mice. Sci Rep. 2018 Nov 7;8(1):16501. doi: 10.1038/s41598-018-34792-y. PubMed PMID: 30405152; PubMed Central PMCID: PMC6220268.

9: Huang HL, Tang GD, Liang ZH, Qin MB, Wang XM, Chang RJ, Qin HP. Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Can J Physiol Pharmacol. 2019 Jan;97(1):15-22. doi: 10.1139/cjpp-2018-0226. Epub 2018 Oct 16. PubMed PMID: 30326193.

10: da Silva-Leite KES, Girão DKFB, de Freitas Pires A, Assreuy AMS, de Moraes PAF, Cunha AP, Ricardo NMPS, Criddle DN, de Souza MHLP, Pereira MG, Soares PMG. Ximenia americana heteropolysaccharides ameliorate inflammation and visceral hypernociception in murine caerulein-induced acute pancreatitis: Involvement of CB2 receptors. Biomed Pharmacother. 2018 Oct;106:1317-1324. doi: 10.1016/j.biopha.2018.07.067. Epub 2018 Jul 21. PubMed PMID: 30119202.

11: Velusamy RK, Tamizhselvi R. Protective effect of methylsulfonylmethane in caerulein-induced acute pancreatitis and associated lung injury in mice. J Pharm Pharmacol. 2018 Sep;70(9):1188-1199. doi: 10.1111/jphp.12946. Epub 2018 Jul 3. PubMed PMID: 29971769.

12: Wang Y, Wang G, Cui L, Liu R, Xiao H, Yin C. Angiotensin 1-7 ameliorates caerulein-induced inflammation in pancreatic acinar cells by downregulating Toll-like receptor 4/nuclear factor-κB expression. Mol Med Rep. 2018 Mar;17(3):3511-3518. doi: 10.3892/mmr.2017.8354. Epub 2017 Dec 27. PubMed PMID: 29286117; PubMed Central PMCID: PMC5802148.

13: Dolai S, Liang T, Orabi AI, Xie L, Holmyard D, Javed TA, Fernandez NA, Xie H, Cattral MS, Thurmond DC, Thorn P, Gaisano HY. Depletion of the membrane-fusion regulator Munc18c attenuates caerulein hyperstimulation-induced pancreatitis. J Biol Chem. 2018 Feb 16;293(7):2510-2522. doi: 10.1074/jbc.RA117.000792. Epub 2017 Dec 28. PubMed PMID: 29284677; PubMed Central PMCID: PMC5818203.

14: Huang W, Haynes AC, Mukherjee R, Wen L, Latawiec D, Tepikin AV, Criddle DN, Prinjha RK, Smithers N, Sutton R. Selective inhibition of BET proteins reduces pancreatic damage and systemic inflammation in bile acid- and fatty acid ethyl ester- but not caerulein-induced acute pancreatitis. Pancreatology. 2017 Sep - Oct;17(5):689-697. doi: 10.1016/j.pan.2017.06.005. Epub 2017 Jun 10. PubMed PMID: 28648518.

15: Komar HM, Serpa G, Kerscher C, Schwoegl E, Mace TA, Jin M, Yang MC, Chen CS, Bloomston M, Ostrowski MC, Hart PA, Conwell DL, Lesinski GB. Inhibition of Jak/STAT signaling reduces the activation of pancreatic stellate cells in vitro and limits caerulein-induced chronic pancreatitis in vivo. Sci Rep. 2017 May 11;7(1):1787. doi: 10.1038/s41598-017-01973-0. PubMed PMID: 28496202; PubMed Central PMCID: PMC5431930.

16: Bonior J, Ceranowicz P, Gajdosz R, Kuśnierz-Cabala B, Pierzchalski P, Warzecha Z, Dembiński A, Pędziwiatr M, Kot M, Leja-Szpak A, Nawrot-Porąbka K, Link-Lenczowski P, Olszanecki R, Bartuś K, Jaworek J. Molecular Ghrelin System in the Pancreatic Acinar Cells: The Role of the Polypeptide, Caerulein and Sensory Nerves. Int J Mol Sci. 2017 May 2;18(5). pii: E929. doi: 10.3390/ijms18050929. PubMed PMID: 28468316; PubMed Central PMCID: PMC5454842.

17: Shapiro JP, Komar HM, Hancioglu B, Yu L, Jin M, Ogata Y, Hart PA, Cruz-Monserrate Z, Lesinski GB, Conwell DL. Laser Capture Microdissection of Pancreatic Acinar Cells to Identify Proteomic Alterations in a Murine Model of Caerulein-Induced Pancreatitis. Clin Transl Gastroenterol. 2017 Apr 13;8(4):e89. doi: 10.1038/ctg.2017.15. PubMed PMID: 28406494; PubMed Central PMCID: PMC5415897.

18: Yin T, Peeters R, Liu Y, Feng Y, Zhang X, Jiang Y, Yu J, Dymarkowski S, Himmelreich U, Oyen R, Ni Y. Visualization, Quantification and Characterization of Caerulein-Induced Acute Pancreatitis in Rats by 3.0T Clinical MRI, Biochemistry and Histomorphology. Theranostics. 2017 Jan 1;7(2):285-294. doi: 10.7150/thno.16282. eCollection 2017. PubMed PMID: 28042334; PubMed Central PMCID: PMC5197064.

19: Sun Y, He Y, Wang F, Zhang H, de Vos P, Sun J. Low-methoxyl lemon pectin attenuates inflammatory responses and improves intestinal barrier integrity in caerulein-induced experimental acute pancreatitis. Mol Nutr Food Res. 2017 Apr;61(4). doi: 10.1002/mnfr.201600885. Epub 2017 Jan 30. PubMed PMID: 27921358.

20: Song R, Yu D, Park J. Changes in gene expression of tumor necrosis factor alpha and interleukin 6 in a canine model of caerulein-induced pancreatitis. Can J Vet Res. 2016 Jul;80(3):236-41. PubMed PMID: 27408338; PubMed Central PMCID: PMC4924559.